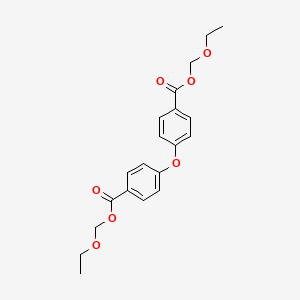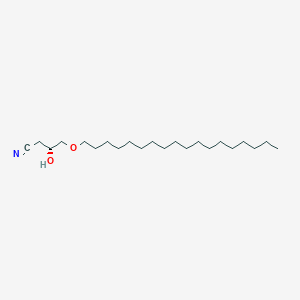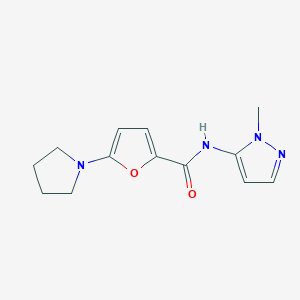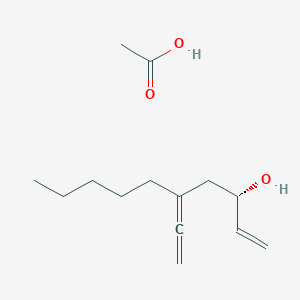
Acetic acid--(3S)-5-ethenylidenedec-1-en-3-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–(3S)-5-ethenylidenedec-1-en-3-ol (1/1) is a unique organic compound characterized by its complex structure, which includes an acetic acid moiety and a long carbon chain with a double bond and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(3S)-5-ethenylidenedec-1-en-3-ol (1/1) typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of acetic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and addition reactions to form the desired compound. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and continuous flow reactors to optimize yield and purity. The use of heterogeneous catalysts, such as metal oxides, can facilitate the conversion of starting materials to the target compound under milder conditions, reducing energy consumption and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–(3S)-5-ethenylidenedec-1-en-3-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the double bond can produce saturated alcohols.
Scientific Research Applications
Acetic acid–(3S)-5-ethenylidenedec-1-en-3-ol (1/1) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which acetic acid–(3S)-5-ethenylidenedec-1-en-3-ol (1/1) exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and double bond allow it to form hydrogen bonds and participate in various chemical reactions within biological systems. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biochemical environment.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other long-chain alcohols and acids, such as:
- Acetic acid–(3S)-5-ethenylidenedec-1-yn-3-ol (1/1)
- Acetic acid–(3S)-5-ethenylidenedec-1-en-3-one (1/1)
Uniqueness
What sets acetic acid–(3S)-5-ethenylidenedec-1-en-3-ol (1/1) apart is its specific stereochemistry and the presence of both a hydroxyl group and a double bond. This unique combination of functional groups allows it to participate in a wider range of chemical reactions and interact with biological molecules in distinct ways, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
821782-95-0 |
|---|---|
Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
InChI |
InChI=1S/C12H20O.C2H4O2/c1-4-7-8-9-11(5-2)10-12(13)6-3;1-2(3)4/h6,12-13H,2-4,7-10H2,1H3;1H3,(H,3,4)/t12-;/m1./s1 |
InChI Key |
LZRVJXYPOHZUFK-UTONKHPSSA-N |
Isomeric SMILES |
CCCCCC(=C=C)C[C@@H](C=C)O.CC(=O)O |
Canonical SMILES |
CCCCCC(=C=C)CC(C=C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


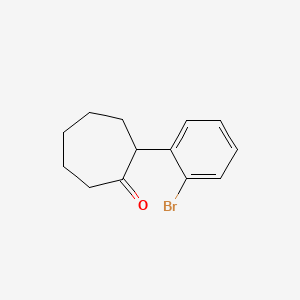
![2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14208631.png)
![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)
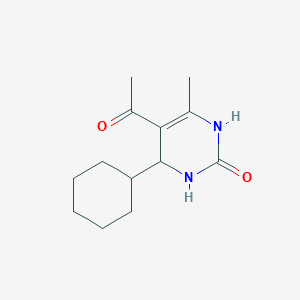
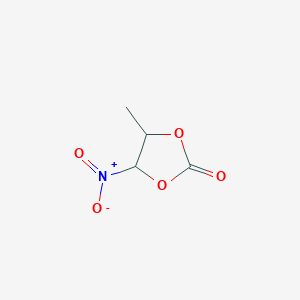
![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14208641.png)
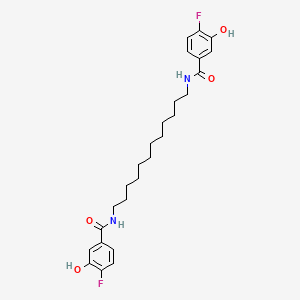

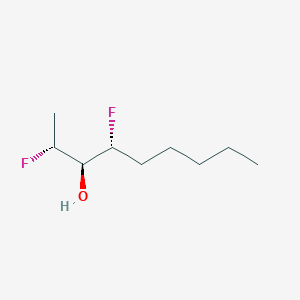
![3,5-Dichloro-2-{[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14208677.png)
